molecular formula C13H17ClN4 B6461063 1-(5-phenyl-1H-pyrazol-3-yl)piperazine hydrochloride CAS No. 2548975-51-3

1-(5-phenyl-1H-pyrazol-3-yl)piperazine hydrochloride

Cat. No.: B6461063
CAS No.: 2548975-51-3
M. Wt: 264.75 g/mol
InChI Key: COISUSAUIJJJJO-UHFFFAOYSA-N
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Description

1-(5-phenyl-1H-pyrazol-3-yl)piperazine hydrochloride is a chemical compound that features a pyrazole ring substituted with a phenyl group and a piperazine moiety

Mechanism of Action

Target of Action

Similar compounds have been used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are known to be selective and orally active dipeptidylpeptidase 4 inhibitors , which play a crucial role in glucose metabolism and are therefore used as antidiabetic agents .

Mode of Action

Based on its similarity to other compounds, it may interact with its targets (such as dipeptidylpeptidase 4) to inhibit their activity . This inhibition could lead to an increase in the levels of incretin hormones, enhancing the secretion of insulin, inhibiting the release of glucagon, and ultimately lowering blood glucose levels .

Biochemical Pathways

The compound likely affects the incretin hormone pathway, given its potential role as a dipeptidylpeptidase 4 inhibitor . Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are involved in glucose homeostasis . By inhibiting dipeptidylpeptidase 4, the compound could prevent the degradation of these hormones, enhancing their insulinotropic effects .

Pharmacokinetics

Its solubility in dmso and methanol suggests that it may be well-absorbed in the body

Result of Action

Based on its potential role as a dipeptidylpeptidase 4 inhibitor , it may lead to an increase in the levels of incretin hormones, enhancing the secretion of insulin, inhibiting the release of glucagon, and ultimately lowering blood glucose levels .

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, its storage temperature is recommended to be at room temperature, in a dark place, and under an inert atmosphere This suggests that light, temperature, and the presence of reactive gases could potentially affect its stability and efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-phenyl-1H-pyrazol-3-yl)piperazine hydrochloride typically involves the cyclization of phenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This is followed by the substitution of the pyrazole ring with piperazine. The reaction conditions often include the use of acid catalysts and solvents such as tetrahydrofuran .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common .

Chemical Reactions Analysis

Types of Reactions: 1-(5-phenyl-1H-pyrazol-3-yl)piperazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-(5-phenyl-1H-pyrazol-3-yl)piperazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in the synthesis of selective enzyme inhibitors and other pharmacologically active compounds .

Properties

IUPAC Name

1-(5-phenyl-1H-pyrazol-3-yl)piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4.ClH/c1-2-4-11(5-3-1)12-10-13(16-15-12)17-8-6-14-7-9-17;/h1-5,10,14H,6-9H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COISUSAUIJJJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NNC(=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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